molecular formula C8H10ClNO3 B13731232 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 15741-67-0

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B13731232
CAS No.: 15741-67-0
M. Wt: 203.62 g/mol
InChI Key: CTDLTFLXHNPTCY-UHFFFAOYSA-N
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Description

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO3. This compound is characterized by the presence of a chlorine atom, two hydroxymethyl groups, and a methyl group attached to a pyridin-3-ol ring. It is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the chlorination of a pyridine derivative followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2-methyl-3-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the hydroxymethyl groups, followed by chlorination using thionyl chloride or another chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include 6-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (oxidation), 6-chloro-4,5-bis(methyl)-2-methylpyridin-3-ol (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The hydroxymethyl groups and the chlorine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxymethyl-2-methylpyridin-3-ol
  • 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol
  • 6-Chloro-2-methylpyridin-3-ol

Uniqueness

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

15741-67-0

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

6-chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H10ClNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3

InChI Key

CTDLTFLXHNPTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)CO)CO)O

Origin of Product

United States

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